Lipophilicity Reduction: ~0.8 logD Units Lower Than Gem-Dimethyl and Cyclobutyl Analogs
In a matched molecular pair analysis across a series of drug-like compounds, substitution of methylene, gem-dimethyl, or cyclobutyl linkers with an oxetane moiety led to a significant average decrease in measured elogD of 0.81 units, attributable to the increased polarity of the oxetane ring [1]. This reduction in lipophilicity translates to lower non-specific binding and improved developability profiles.
| Evidence Dimension | Lipophilicity (elogD) |
|---|---|
| Target Compound Data | Oxetane-containing analogs (representative scaffold) |
| Comparator Or Baseline | Methylene, gem-dimethyl, or cyclobutyl analogs (matched molecular pairs) |
| Quantified Difference | Average ΔelogD = −0.81 units (oxetane vs. comparator linkers) |
| Conditions | Matched molecular pair analysis of drug-like compounds; elogD measured chromatographically |
Why This Matters
Lower lipophilicity reduces non-specific binding and safety risks, directly impacting lead optimization and procurement decisions for drug discovery programs.
- [1] Dubois MAJ, et al. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Med Chem. 2021;12:2045-2052. View Source
